![molecular formula C22H15Br B2775524 1-(4'-Bromo-[1,1'-biphenyl]-3-yl)naphthalene CAS No. 1268954-77-3](/img/structure/B2775524.png)
1-(4'-Bromo-[1,1'-biphenyl]-3-yl)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bromobiphenyl and bromonaphthalene are both aromatic compounds that contain a bromine atom . Bromobiphenyl consists of two phenyl rings connected by a single bond, with a bromine atom attached to one of the rings . Bromonaphthalene is a naphthalene molecule (which consists of two fused benzene rings) with a bromine atom attached .
Synthesis Analysis
Bromobiphenyl and bromonaphthalene can be synthesized through various methods. One common method is electrophilic aromatic substitution, where a hydrogen atom on the aromatic ring is replaced by a bromine atom .Molecular Structure Analysis
The molecular structure of bromobiphenyl consists of two phenyl rings connected by a single bond, with a bromine atom attached to one of the rings . The molecular structure of bromonaphthalene is a naphthalene molecule (which consists of two fused benzene rings) with a bromine atom attached .Chemical Reactions Analysis
Bromobiphenyl and bromonaphthalene can undergo various chemical reactions. For example, they can participate in Friedel-Crafts alkylation reactions, where an alkyl group is introduced to the aromatic ring .Physical And Chemical Properties Analysis
Bromobiphenyl and bromonaphthalene are typically solid at room temperature . They are generally insoluble in water but can dissolve in organic solvents .科学的研究の応用
Synthesis and Catalysis
The synthesis of complex organic compounds often involves the use of naphthalene derivatives as intermediates or catalysts. For instance, Potkin et al. (2014) described the synthesis of 5-(naphth-1-yl)- and 5-[(1,1′-biphenyl)-4-yl]isoxazole-3-carbaldehyde oximes, which form complexes with palladium. These complexes exhibit high catalytic activity in the Suzuki reaction, a cross-coupling reaction that is widely used in the formation of carbon-carbon bonds in aqueous and aqueous-alcoholic media (Potkin et al., 2014).
Material Science
In the field of material science, naphthalene derivatives are utilized in the development of new materials with unique properties. For example, Li et al. (2018) designed and synthesized four naphthalene-based host materials for red phosphorescent organic light-emitting diodes (PHOLEDs). These materials, featuring both electron-donating and electron-withdrawing groups, showed excellent device performance at low doping concentrations due to efficient energy transfer and reduced concentration quenching. This highlights the potential of naphthalene derivatives in the development of cost-effective and highly efficient red PHOLEDs (Li et al., 2018).
Chemical Analysis
Naphthalene and biphenyl derivatives are also important in chemical analysis, particularly in the study of atmospheric chemistry. Atkinson et al. (1987) investigated the kinetics and products of the gas-phase reactions of OH radicals and N(2)O(5) with naphthalene and biphenyl. Understanding these reactions is crucial for assessing the atmospheric fate of polycyclic aromatic hydrocarbons (PAHs) and developing strategies to mitigate air pollution (Atkinson et al., 1987).
Advanced Organic Chemistry
The bromine-mediated cyclization of 1,4-diaryl buta-1,3-diynes, as explored by Singha et al. (2012), demonstrates the versatility of naphthalene derivatives in organic synthesis. This methodology facilitates the construction of naphthalene motifs, highlighting the role of such derivatives in the synthesis of complex organic molecules (Singha et al., 2012).
作用機序
Target of Action
Brominated biphenyls and naphthalenes are often used in organic synthesis and may interact with a variety of biological targets depending on the specific context .
Mode of Action
Brominated compounds like this are often used in suzuki–miyaura cross-coupling reactions . In these reactions, the bromine atom on the biphenyl ring can be replaced by other groups, allowing the compound to form new bonds and interact with its targets in different ways .
Biochemical Pathways
Brominated biphenyls and naphthalenes can participate in various chemical reactions and potentially affect multiple biochemical pathways depending on their specific targets and the context of their use .
Pharmacokinetics
For instance, bromine atoms can enhance lipophilicity, which may affect absorption and distribution . Additionally, the compound’s aromatic rings could potentially
Safety and Hazards
特性
IUPAC Name |
1-[3-(4-bromophenyl)phenyl]naphthalene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Br/c23-20-13-11-16(12-14-20)18-7-3-8-19(15-18)22-10-4-6-17-5-1-2-9-21(17)22/h1-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AITBCZBEWHFDDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=CC(=C3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4'-Bromo-[1,1'-biphenyl]-3-yl)naphthalene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Bromo-2-{[(5-chloro-2-fluorophenyl)amino]methyl}phenol](/img/structure/B2775443.png)
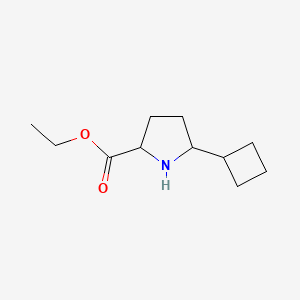
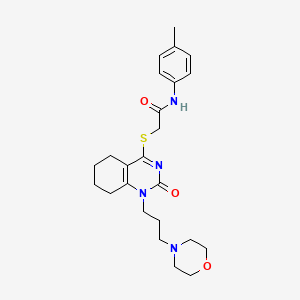
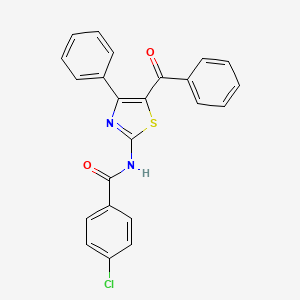
![1-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)-N-(2-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B2775449.png)
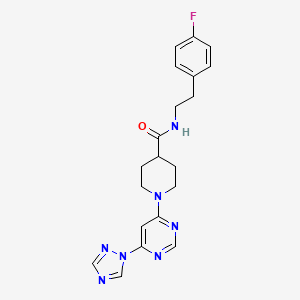
![N-(2,4-dimethoxyphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2775454.png)

![N-{4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]phenyl}acetamide](/img/structure/B2775456.png)
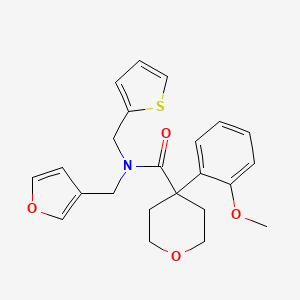
![5-[(Tert-butylamino)methyl]-2-methyl-1,2,4-triazol-3-amine;dihydrochloride](/img/structure/B2775459.png)


![N-[Cyano(thiophen-3-YL)methyl]-3,3,3-trifluoropropanamide](/img/structure/B2775464.png)